molecular formula C20H21N3O3 B14954938 N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

Cat. No.: B14954938
M. Wt: 351.4 g/mol
InChI Key: FCNJTBMGJKQUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core linked to a propanamide chain substituted with a 4-methoxyphenylethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer and enzyme-inhibitory applications . The methoxy group on the phenyl ring may enhance solubility and bioavailability compared to halogenated analogs, while the propanamide chain provides structural flexibility for target engagement.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H21N3O3/c1-26-15-8-6-14(7-9-15)12-13-21-19(24)11-10-18-22-17-5-3-2-4-16(17)20(25)23-18/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

FCNJTBMGJKQUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Niementowski Cyclization

The Niementowski reaction, involving anthranilic acid and formamide, is a classical method for synthesizing 3,4-dihydroquinazolin-4-ones. For the target compound, anthranilic acid (1 ) undergoes cyclization with formamide at 125–130°C to yield 3,4-dihydroquinazolin-4-one (2 ) (Fig. 1). This method provides a high-purity quinazolinone backbone but requires subsequent functionalization at position 2.

Chloroacetonitrile-Based Alkylation

An improved one-pot synthesis from o-aminobenzoic acid and chloroacetonitrile, as reported by, enables direct introduction of a chloromethyl group at position 2. Reaction of anthranilic acid with chloroacetonitrile in methanol under basic conditions (sodium methoxide) generates 2-chloromethyl-3,4-dihydroquinazolin-4-one (3 ) in 75–85% yield. This intermediate serves as a pivotal precursor for further side-chain elaboration.

Functionalization at Position 2: Propanamide Side Chain

Cyanide Displacement and Hydrolysis

The chloromethyl group in 3 undergoes nucleophilic substitution with potassium cyanide in dimethylformamide (DMF) at 80°C, yielding 2-cyanomethyl-3,4-dihydroquinazolin-4-one (4 ). Subsequent hydrolysis of the nitrile group is achieved via refluxing with 6 M hydrochloric acid, producing 2-carboxymethyl-3,4-dihydroquinazolin-4-one (5 ) (Fig. 2).

Reaction Conditions:

  • Cyanidation: KCN (1.2 eq.), DMF, 80°C, 6 h.
  • Hydrolysis: 6 M HCl, reflux, 12 h.

Carboxylic Acid Activation

The carboxylic acid (5 ) is activated using thionyl chloride (SOCl₂) in dichloromethane at 0°C, forming the corresponding acyl chloride (6 ). This intermediate is highly reactive and used directly in the subsequent amide coupling step.

Amide Bond Formation with 2-(4-Methoxyphenyl)ethylamine

Synthesis of 2-(4-Methoxyphenyl)ethylamine

2-(4-Methoxyphenyl)ethylamine (7 ) is synthesized via reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The amine is purified by distillation under reduced pressure (yield: 78%).

Coupling Reaction

The acyl chloride (6 ) is reacted with 7 in the presence of triethylamine (TEA) as a base, yielding N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide (8 ) (Fig. 3). Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF affords the amide in comparable yields (82–88%).

Optimized Conditions:

  • Acyl Chloride Route: 6 (1 eq.), 7 (1.2 eq.), TEA (2 eq.), DCM, 0°C to RT, 4 h.
  • Carbodiimide Route: 5 (1 eq.), 7 (1.1 eq.), EDC (1.5 eq.), HOBt (1.5 eq.), DMF, RT, 12 h.

Alternative Synthetic Strategies

Direct Alkylation of Quinazolinone

Attempts to alkylate 2-mercaptoquinazolinone with 3-bromopropanamide derivatives were unsuccessful due to the absence of a thiol group in the target structure.

Reductive Amination

A proposed route involving reductive amination of 3-oxopropylquinazolinone with 7 using sodium cyanoborohydride (NaBH₃CN) was explored but resulted in low yields (<30%) due to competing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 6.90 (d, J = 8.5 Hz, 2H, methoxyphenyl), 3.75 (s, 3H, OCH₃), 3.45 (t, J = 7.0 Hz, 2H, CH₂NH), 2.95 (t, J = 7.0 Hz, 2H, CH₂CO), 2.65 (t, J = 7.0 Hz, 2H, quinazolinone-CH₂).
  • IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed a purity of >98% for the final compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Chloroacetonitrile Anthranilic acid Chloromethyl introduction 85 95
Cyanidation/Hydrolysis 3 Carboxylic acid formation 78 90
Acyl Chloride Coupling 6 + 7 Amide bond formation 88 98
EDC/HOBt Coupling 5 + 7 Amide bond formation 82 97

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

The compound shares structural similarities with quinazolinone derivatives reported in recent studies. Below is a systematic comparison based on substituents, synthesis, physical properties, and inferred bioactivity.

Structural Analogues and Substituent Effects

Compound ID/Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target: N-[2-(4-Methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide 3,4-Dihydroquinazolin-4-one Propanamide + 4-methoxyphenylethyl Not reported Not reported -
Compound 40: 5-{4-[(3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-... 3,4-Dihydroquinazolin-4-one Thiazolidinone + 4-methoxybenzylidene 190–192 50
Compound 4l (Molecules 2014) Tetrahydroquinazolin-4-one Bis(4-methoxyphenyl) + dimethylpropyl linker 228–230 81
Compound 5 (Hindawi 2019) 3,4-Dihydroquinazolin-4-one Thioxothiazolidinone + phenylthioacetamide Not reported Not reported
N-Cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)-propanamide () 3,4-Dihydroquinazolin-4-one Propanamide + cyclohexyl Not reported Not reported
Key Observations:

Core Modifications: The target compound retains the partially saturated 3,4-dihydroquinazolin-4-one core, which is critical for binding to enzymes like NADH dehydrogenase or kinase targets . In contrast, Compound 4l () features a fully saturated tetrahydroquinazolinone, which may reduce planarity and alter binding kinetics.

Side Chains: The target’s propanamide chain differs from the thiazolidinone (Compound 40) or thioacetamide (Compound 5) moieties in analogs. The 4-methoxyphenylethyl group may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or non-polar (e.g., cyclohexyl in ) substituents.

Synthetic Routes: The target’s synthesis likely involves coupling a 4-methoxyphenylethylamine to a preformed 3-(4-oxoquinazolin-2-yl)propanoic acid, analogous to methods in for cyclohexylpropanamide derivatives . Compounds 40–44 () were synthesized via condensation reactions in DMF/EtOH or DMF/H₂O, suggesting similar polar aprotic conditions could apply to the target .

Physicochemical Properties

  • Melting Points : The target’s melting point is unreported, but analogs with methoxy groups (e.g., Compound 40: 190–192°C) generally exhibit higher melting points than halogenated derivatives (e.g., Compound 43: 239–241°C), likely due to enhanced crystallinity from polar interactions .
  • Solubility: The 4-methoxy group in the target may enhance aqueous solubility compared to chloro or fluoro analogs (e.g., Compounds 42–44), as seen in SAR studies of quinazolinones .

Inferred Bioactivity

While direct data on the target’s bioactivity is absent, structural analogs provide clues:

  • Anticancer Activity : Compounds 40–44 () showed moderate anticancer activity, with IC₅₀ values in the micromolar range. The methoxy-substituted Compound 40 displayed better efficacy than chloro analogs, suggesting electron-donating groups enhance target affinity .
  • Enzyme Inhibition: Quinazolinones with propanamide chains () inhibited Mycobacterium tuberculosis NADH dehydrogenase, implying the target may share similar mechanistic pathways .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18_{18}H20_{20}N2_2O3_3
  • IUPAC Name : this compound

The synthesis typically involves the reaction of 4-methoxyphenethylamine with appropriate quinazolinone derivatives under controlled conditions. The synthetic pathway can be summarized as follows:

  • Starting Materials : 4-Methoxyphenethylamine and 4-oxo-3,4-dihydroquinazoline.
  • Reagents : Suitable coupling agents (e.g., EDCI, DCC).
  • Conditions : Reaction in a solvent like DMF or DMSO at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Anti-inflammatory Properties

The compound’s potential as an anti-inflammatory agent has been highlighted in several studies. For example, related quinazoline derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

CompoundCOX Inhibition IC50 (µM)
This compoundTBD
4-E-(2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl)benzene5.6

Anticancer Activity

Studies have shown that similar quinazoline-based compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on COX Inhibition : A study investigated the COX inhibitory activity of various quinazoline derivatives, including those structurally similar to this compound. Results indicated that these compounds could serve as potential anti-inflammatory agents through COX inhibition .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains significantly affect antimicrobial potency .

Q & A

Q. What are the established synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 3,4-dihydroquinazolin-4-one scaffold .

Functionalization : The 4-methoxyphenethylamine moiety is introduced via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification : Chromatography (silica gel or HPLC) is critical due to the compound’s polarity and potential byproducts .

Q. Key Intermediates :

  • 3,4-Dihydroquinazolin-4-one
  • 2-(4-Methoxyphenyl)ethylamine
  • Activated ester of the propanamide linker

Q. How should researchers characterize this compound’s purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (≥98% purity threshold) .
  • NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm, singlet) and quinazolinone aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z ~406.2) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays, given structural similarities to ATP-competitive inhibitors .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Parameter Optimal Condition Impact on Yield
SolventDry DMFMaximizes amide coupling efficiency (~75%)
Temperature0–5°C (coupling step)Reduces racemization
CatalystDMAP (5 mol%)Accelerates acyl transfer

Validation : Use DOE (Design of Experiments) to test interactions between temperature, solvent, and catalyst .

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
  • Comparative Studies : Benchmark against known inhibitors (e.g., roscovitine for kinase assays) .

Q. What computational strategies are effective for studying its binding mode to target proteins?

  • Molecular Docking : Use AutoDock Vina with crystal structures of quinazolinone-binding proteins (e.g., CDK5/p25) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein interactions .
  • Free Energy Calculations : MM-PBSA to quantify binding affinity changes upon methoxy group modification .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in NMR spectra between synthesized batches?

  • Trace Metal Analysis : EDTA wash to remove paramagnetic ions causing peak broadening .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) affecting signal splitting .
  • Crystalline Polymorphism : XRPD to detect different solid forms altering solubility and reactivity .

Q. What steps mitigate oxidative degradation during storage?

Strategy Rationale Evidence
Argon atmospherePrevents O₂-mediated degradation of quinazolinone
Amber glass vialsBlocks UV-induced radical formation
−80°C storageSlows hydrolysis of the propanamide bond

Tables for Critical Data

Q. Table 1: Comparative Bioactivity of Analogues

CompoundIC₅₀ (μM, CDK5/p25)LogPReference
Target Compound0.452.8
Roscovitine (Control)0.121.9
N-Methylated Analog>103.1

Q. Table 2: Stability Profile

ConditionHalf-Life (Days)Degradation Products
pH 7.4, 25°C7Oxoquinazoline
pH 2.0, 37°C2Cleaved propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.